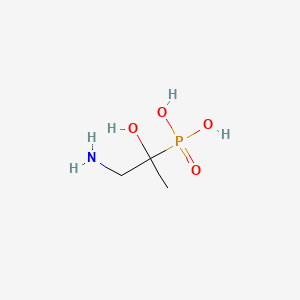
1-Hydroxy-2-aminoisopropylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-aminoisopropylphosphonic acid is a phosphonic acid derivative characterized by the presence of both hydroxyl and amino functional groups attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-2-aminoisopropylphosphonic acid can be synthesized through the reduction of O,O-dialkyl-1-hydroxy-2-nitroisopropylphosphonates, followed by hydrolysis. The reduction step typically involves the use of reducing agents such as hydrogen in the presence of a catalyst or other suitable reducing agents . The hydrolysis step is carried out under acidic or basic conditions to yield the desired amino derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2-aminoisopropylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The nitro precursor can be reduced to form the amino derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of this compound from nitro precursors.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Hydroxy-2-aminoisopropylphosphonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxy-2-aminoisopropylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-hydroxy-2-propanylphosphonic acid
- Hydroxy bisphosphonates
- Aminobisphosphonates
Uniqueness
1-Hydroxy-2-aminoisopropylphosphonic acid is unique due to its specific combination of hydroxyl and amino groups attached to a phosphonic acid backbone. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
22402-92-2 |
|---|---|
Molecular Formula |
C3H10NO4P |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(1-amino-2-hydroxypropan-2-yl)phosphonic acid |
InChI |
InChI=1S/C3H10NO4P/c1-3(5,2-4)9(6,7)8/h5H,2,4H2,1H3,(H2,6,7,8) |
InChI Key |
YSLOAABVDIJCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















